Clavamycin A - 103059-93-4

Clavamycin A

Catalog Number: EVT-1168999
CAS Number: 103059-93-4
Molecular Formula: C16H22N4O9
Molecular Weight: 414.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clavamycin A is a peptide.
Source and Classification

Clavamycin A is produced by Streptomyces species, particularly Streptomyces hygroscopicus. It belongs to the broader category of clavam antibiotics, which can be divided into two main classes: clavulanic acid and 5S clavams. Clavulanic acid serves as an important β-lactamase inhibitor, while 5S clavams exhibit antifungal properties. The clavam class is characterized by a β-lactam ring structure, which is crucial for its antibacterial activity .

Synthesis Analysis

The synthesis of Clavamycin A involves complex biosynthetic pathways that are initiated in Streptomyces species. The process begins with the condensation of N-2-(2-carboxyethyl)-arginine, catalyzed by N-2-(2-carboxyethyl)-arginine synthase. This reaction leads to the formation of deoxyguanidinoproclavaminic acid through a series of enzymatic steps involving hydroxylation and amidino group removal.

Key steps in the synthesis include:

  1. Formation of Clavaminic Acid: The pathway bifurcates at clavaminic acid, leading to either clavulanic acid or other clavam derivatives.
  2. Oxidative Cyclization: Enzymes such as clavaminate synthase catalyze oxidative cyclization reactions that are crucial for producing the final antibiotic structure.
  3. Final Modifications: Reduction reactions convert intermediates into the final product, Clavamycin A .
Molecular Structure Analysis

Clavamycin A features a complex molecular structure characterized by a bicyclic β-lactam ring system. Its chemical formula is C₁₃H₁₁N₃O₄S, and it exhibits specific stereochemistry that is critical for its biological activity.

Structural Features:

  • β-Lactam Ring: This highly reactive four-membered ring is essential for the antibiotic's mechanism of action.
  • Thiazolidine Ring: Contributes to the stability and reactivity of the molecule.
  • Substituents: Various functional groups attached to the core structure influence its pharmacological properties and interactions with bacterial enzymes .
Chemical Reactions Analysis

Clavamycin A participates in several key chemical reactions:

  1. Inhibition of β-Lactamases: The compound effectively binds to β-lactamase enzymes produced by resistant bacteria, preventing them from hydrolyzing β-lactam antibiotics.
  2. Antimicrobial Activity: It exhibits moderate antibacterial activity against a range of Gram-positive bacteria.
  3. Metabolic Pathways: Clavamycin A is involved in metabolic pathways that lead to the synthesis of other related compounds within the clavam class .
Mechanism of Action

The primary mechanism of action for Clavamycin A involves its role as an irreversible inhibitor of β-lactamases. By binding to these enzymes, Clavamycin A prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.

Key Mechanistic Insights:

  • Binding Affinity: The structural configuration allows strong binding to active sites on β-lactamases.
  • Enzyme Inhibition: Once bound, Clavamycin A alters the enzyme's conformation, rendering it inactive.
  • Synergistic Effects: Often used in combination with other antibiotics like amoxicillin to enhance therapeutic outcomes against resistant infections .
Physical and Chemical Properties Analysis

Clavamycin A possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Generally soluble in organic solvents but has limited solubility in water.
  • Stability: Sensitive to hydrolysis under alkaline conditions; stability can be affected by pH and temperature.
  • Melting Point: Exhibits a specific melting point range that can be determined through thermal analysis methods .
Applications

Clavamycin A has significant scientific and medical applications:

  1. Antibiotic Therapy: Used in combination therapies to treat bacterial infections resistant to standard treatments.
  2. Research Tool: Serves as a model compound in studies investigating β-lactamase inhibition mechanisms and antibiotic resistance.
  3. Potential Antifungal Activity: Some derivatives show promise as antifungal agents due to their ability to inhibit fungal growth mechanisms .
Introduction to Clindamycin: Historical Context and Classification

Discovery and Development from Lincomycin Precursors

Clindamycin originated from systematic chemical modification of the naturally occurring antibiotic lincomycin, which was first isolated in 1962 from Streptomyces lincolnensis subspecies lincolnensis found in a soil sample near Lincoln, Nebraska. Researchers at the Upjohn Company identified lincomycin as the first member of the lincosamide class but recognized limitations in its spectrum and pharmacokinetic properties. Through targeted molecular engineering, scientists replaced the 7(R)-hydroxyl group of lincomycin with a 7(S)-chloro substituent. This structural alteration, completed in 1966, yielded clindamycin (7-chloro-7-deoxylincomycin), which demonstrated significantly enhanced antibacterial potency—approximately 4- to 8-fold greater in vitro activity against gram-positive bacteria—and improved oral absorption compared to its progenitor compound [1] [4]. The strategic chlorine substitution conferred greater stability against enzymatic degradation while optimizing molecular interactions with the bacterial ribosome. This development exemplified early structure-activity relationship (SAR) optimization in antibiotic discovery during an era of expanding investigation into natural product-derived anti-infectives [6] [8].

Table 1: Key Comparative Properties of Lincomycin and Clindamycin

PropertyLincomycinClindamycinBiological Consequence
Position 7 Substituent7(R)-hydroxyl7(S)-chloroEnhanced ribosomal binding affinity
Oral Bioavailability~20–30%~90%Improved serum concentrations
Relative PotencyBaseline4–8 fold increaseLower MIC values against staphylococci/streptococci
Metabolic StabilityModerateHighReduced susceptibility to inactivation

Classification Within the Lincosamide Antibiotic Family

Clindamycin is classified as a semi-synthetic antibiotic within the lincosamide family, characterized by a core structure consisting of an amino acid-derived propylhygric acid moiety linked via an amide bond to a sulfur-containing octopyranose sugar (methylthiolincosamide). This molecular architecture distinguishes lincosamides from structurally unrelated antibiotic classes such as macrolides, despite overlapping ribosomal targets and some cross-resistance patterns. Clindamycin functions as a protein synthesis inhibitor by binding exclusively to the 50S subunit of the bacterial ribosome at a site overlapping with macrolide and streptogramin B binding locations, a region designated the peptidyl transferase center. Specifically, it interacts with nucleotide A2058 in 23S ribosomal RNA (rRNA), physically obstructing peptide bond formation and early chain elongation during translation [4] [8] [10].

The antibiotic exhibits primarily bacteriostatic effects against aerobic gram-positive pathogens like Staphylococcus aureus (including methicillin-susceptible strains) and Streptococcus pyogenes, but demonstrates bactericidal activity against certain anaerobes such as Clostridium perfringens, Prevotella melaninogenica, and Fusobacterium species at therapeutic concentrations. Its spectrum encompasses clinically significant anaerobic gram-negative bacilli (e.g., Bacteroides fragilis) and selected protozoan parasites (Plasmodium falciparum, Toxoplasma gondii), the latter being exploited in off-label applications for malaria and toxoplasmosis treatment. Crucially, intrinsic resistance occurs in gram-negative Enterobacteriaceae due to impermeability of the outer membrane and efflux mechanisms, though exceptions exist for fastidious organisms like Capnocytophaga canimorsus, where clindamycin remains a first-line agent [1] [3] [8].

Global Regulatory Approvals and Essential Medicine Status

Clindamycin holds extensive international regulatory authorization across multiple formulations. It received initial United States Food and Drug Administration approval in 1970 and is commercially available under trademarks including Cleocin, Dalacin, and Clindacin. Its inclusion on the World Health Organization Model List of Essential Medicines (EML) dates to 2017 (20th edition), where it is categorized as a core medicine for treatment of osteomyelitis and other bacterial infections. The EML specifies approved formulations as:

  • Parenteral injections: 150 milligrams per milliliter (as phosphate)
  • Oral solids: 150 milligram capsules (as hydrochloride)
  • Oral liquids: 75 milligrams per 5 milliliters powder for reconstitution (as palmitate hydrochloride) [2] [7].

Within the WHO Access, Watch, Reserve (AWaRe) framework for antibiotic stewardship, clindamycin is classified as an Access antibiotic—the group recommended as first- or second-choice options for common infections due to lower resistance potential. This designation underscores its role in empiric therapy for community-acquired skin/soft tissue infections, intra-abdominal infections (combined with other agents), and streptococcal pharyngitis in penicillin-allergic patients. Despite its Essential Medicine status, significant regulatory heterogeneity exists globally. A 2018 analysis of systemic antibiotic formulations sold in India identified 118 fixed-dose combinations (FDCs), of which 75 (64%) lacked central regulatory approval despite being marketed. Multinational pharmaceutical companies manufactured 19% of these unapproved FDCs containing clindamycin, highlighting ongoing challenges in regulatory harmonization [5] [7] [9].

Table 2: Global Status of Clindamycin According to Major Regulatory and Policy Frameworks

Regulatory/Policy AspectStatus/ClassificationSignificance
WHO Essential Medicines ListListed (Core) since 2017Recognized as vital medicine for basic healthcare needs
WHO AWaRe Classification (2023)Access groupRecommended as 1st/2nd choice for common infections; lower resistance risk
U.S. FDA Approval StatusApproved (1970); multiple formulationsLegally marketable in United States
European Medicines AgencyApproved; centralized authorization EPARs availableMarket authorization valid across European Union member states
Unapproved FDC Prevalence (India)64% of marketed FDCs unapproved (2011–2012 sales analysis)Highlights regulatory enforcement challenges in some markets

The antibiotic’s essential medicine designation reflects its enduring clinical utility against gram-positive and anaerobic pathogens, particularly in resource-limited settings where broader-spectrum alternatives may be unavailable or unaffordable. Recent additions of age-appropriate formulations (e.g., powder for oral liquid in pediatric populations) to the EML further underscore efforts to optimize its global accessibility while adhering to antimicrobial stewardship principles embedded in the AWaRe classification [2] [7] [9].

Properties

CAS Number

103059-93-4

Product Name

Clavamycin A

IUPAC Name

2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

Molecular Formula

C16H22N4O9

Molecular Weight

414.37 g/mol

InChI

InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1

InChI Key

SAFJOTXIKNUGOJ-LNWOBJSJSA-N

SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Canonical SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.